![molecular formula C21H32Cl2O2 B047918 15-(3,4-dichlorophenyl)pentadecanoic Acid CAS No. 116409-73-5](/img/structure/B47918.png)
15-(3,4-dichlorophenyl)pentadecanoic Acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives of 15-(3,4-dichlorophenyl)pentadecanoic acid involves multi-step chemical reactions starting from basic organic precursors. For example, the regiospecific synthesis of 15-(4-[123I]iodophenyl)pentadecanoic acid, a related compound, is achieved via a precursor synthesized in six steps from 4-bromophenylacetylene, demonstrating the complex chemistry involved in producing these specialized molecules (Culbert, Lu, & Adam, 1997).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a long aliphatic chain and a phenyl group substituted with specific functional groups (e.g., iodine or chlorine), which influence its physical and chemical properties. The uranyl 1,15-pentadecanedioate complex provides an example of how carboxylate groups can chelate metal ions, indicating the versatile binding capabilities of long-chain fatty acids (Thuéry & Harrowfield, 2017).
Chemical Reactions and Properties
The chemical reactions of this compound derivatives involve various organic transformations, including halogenation, oxidation, and coupling reactions. For instance, the preparation of 15-(p-[123I]iodophenyl) pentadecanoic acid using Sn in an acetic acid medium achieves a radiochemical yield of more than 96%, showcasing the specific reactivity of these compounds (Verbruggen, 1988).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and stability, are crucial for their application in medical imaging and diagnostics. These properties are determined by the length of the aliphatic chain, the nature of the substituted phenyl group, and the overall molecular conformation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological molecules, define the utility of these compounds in studying fatty acid metabolism. The synthesis and evaluation of various labeled derivatives, such as 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid, highlight the potential of these compounds in PET imaging to assess myocardial fatty acid metabolism, demonstrating their valuable chemical properties (Tu et al., 2010).
Scientific Research Applications
Radioisotope-Labeled Derivatives for Medical Imaging
Synthesis for Imaging : Derivatives of pentadecanoic acid, such as 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA), have been developed for use in radioanalytical chemistry, specifically in the synthesis of compounds for medical imaging applications. These compounds are synthesized using specific precursors and conditions to achieve high radiochemical yields and purity, essential for effective imaging (Al-Momani et al., 2010).
Myocardial Fatty Acid Metabolism : Other related research includes the evaluation of β-methyl-15-p-iodophenylpentadecanoic acid (βMe-IPPA) for its potential to indicate long-chain fatty acid utilization in the heart, using nuclear medicine techniques. This research is pivotal in understanding the metabolism and kinetics of fatty acids in isolated rat hearts, providing insights into cardiac function and potential disease mechanisms (DeGrado et al., 2004).
Advanced Radiotracer Development
PET Tracers : The synthesis and evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid as a PET tracer for studying myocardial fatty acid metabolism have been explored. Such studies underscore the relevance of these compounds in developing diagnostic tools for assessing heart conditions, showcasing the application of pentadecanoic acid derivatives in creating advanced imaging agents (Tu et al., 2010).
Technetium-99m Labeling : Research on 99mTc(CO)3-15-[N-(Acetyloxy)-2-picolylamino]pentadecanoic acid illustrates the exploration of pentadecanoic acid derivatives for potential use in evaluating fatty acid metabolism in the myocardium. These studies contribute to the development of non-invasive methods for diagnosing and understanding cardiovascular diseases (Lee et al., 2007).
Mechanism of Action
Target of Action
It is known that pentadecanoic acid (c15:0), a related compound, has broad activities relevant to protecting cardiometabolic, immune, and liver health .
Mode of Action
Pentadecanoic acid (c15:0) is known to activate ampk and inhibit mtor, both of which are core components of the human longevity pathway .
Biochemical Pathways
Pentadecanoic acid (c15:0) has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .
Result of Action
Pentadecanoic acid (c15:0) has been shown to have dose-dependent and clinically relevant activities across numerous human cell-based systems .
Action Environment
These studies suggest potential roles in cardiometabolic, immune, and liver health, as well as in longevity pathways
Safety and Hazards
properties
IUPAC Name |
15-(3,4-dichlorophenyl)pentadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2O2/c22-19-16-15-18(17-20(19)23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(24)25/h15-17H,1-14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQGGGVGFUGIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371104 |
Source
|
Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116409-73-5 |
Source
|
Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-(3,4-Dichlorophenyl)pentadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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